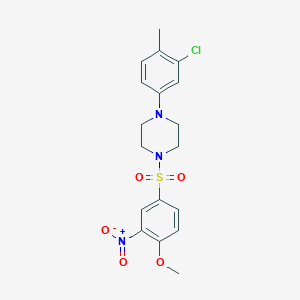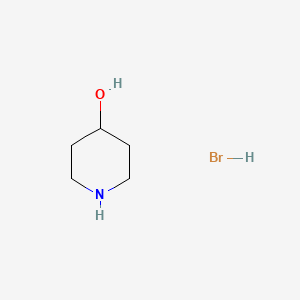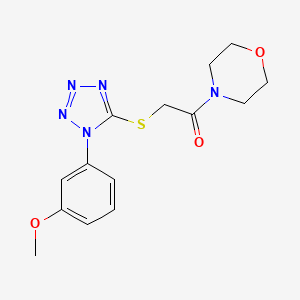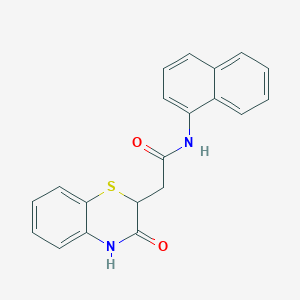![molecular formula C23H23N3O4 B2359772 3-[3-(2,4-Dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-6-methyl-1-propyl-1,4-dihydrochinolin-4-on CAS No. 1326831-10-0](/img/structure/B2359772.png)
3-[3-(2,4-Dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-6-methyl-1-propyl-1,4-dihydrochinolin-4-on
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound is a complex organic molecule that contains several functional groups, including a 2,4-dimethoxyphenyl group, a 1,2,4-oxadiazol group, and a quinolin-4-one group. These groups are common in many biologically active compounds and could potentially confer various properties to the molecule .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. Unfortunately, without more specific information or an experimental study, it’s difficult to predict the exact 3D structure .Chemical Reactions Analysis
The reactivity of this compound would depend on its functional groups. For instance, the oxadiazole ring is generally stable but can participate in reactions under certain conditions . The quinolin-4-one group might undergo reactions at the carbonyl group .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its molecular structure. Some properties like solubility, melting point, boiling point, and spectral properties (IR, NMR, MS) could be determined experimentally .Wissenschaftliche Forschungsanwendungen
Katalyse und Organische Synthese
Die Erforschung neuer katalytischer Verfahren für die nachhaltige Synthese organischer Verbindungen ist von großem Interesse. Forscher haben die Verwendung ionischer organischer Feststoffe als Katalysatoren untersucht. Insbesondere wurde 1,3-Bis(carboxymethyl)imidazoliumchlorid als Katalysator für die Michael-Addition von N-Heterocyclen an Chalkone eingesetzt. Diese Methodik wurde zur Herstellung der potenziell bioaktiven Verbindung 1-(3,4-Dimethoxyphenyl)-3-(4-methoxyphenyl)-3-(1H-1,2,4-triazol-1-yl)propan-1-on angewendet. Trotz mäßiger Ausbeute aufgrund der Retro-Michael-Reaktion weisen beide Synthesereaktionen (Chalkon-Herstellung und Triazol-Michael-Addition an Chalkon) gute grüne Kennzahlen auf .
NF-κB-Hemmung
Die Verbindung hat Potenzial als NF-κB-Hemmer, was in der Krebsforschung relevant ist. NF-κB spielt eine entscheidende Rolle bei der Regulation von Immunantworten und Entzündungen. Die Hemmung von NF-κB könnte bei der Krebsbehandlung von Vorteil sein .
Retinoid-Kernmodulation
Bestimmte Derivate dieser Verbindung wirken als Retinoid-Kernmodulatoren. Retinoide sind essentiell für verschiedene physiologische Prozesse, darunter Zelldifferenzierung, Immunfunktion und Sehkraft. Diese Verbindungen sind wichtige Wirkstoffe zur Behandlung von Stoffwechsel- und Immunkrankheiten .
Neuroinflammation und Hirnerkrankungen
Lipopolysaccharid (LPS)-induzierte Entzündungsmediatoren, die von dieser Verbindung abgeleitet sind, können sich auf Hirnerkrankungen auswirken. Neuroinflammation, die mit der Aktivierung von Mikroglia einhergeht, spielt eine entscheidende Rolle in der Pathogenese von Erkrankungen wie neurodegenerativen Krankheiten. Diese Mediatoren könnten in solchen Kontexten eine positive Wirkung haben .
Induktion der γ-Globin-Genexpression
3-(3,4-Dimethoxyphenyl)propionsäure, ein Derivat der Verbindung, wurde im Screening von kurzkettigen Fettsäurederivaten verwendet. Es induziert die γ-Globin-Genexpression in Reporterassays und Erythropoese in vivo .
Zwischenprodukt in der Synthese von Muskelrelaxantien
3,4-Dimethoxyphenylacetonitril, ein weiteres Derivat, dient als Zwischenprodukt bei der Herstellung des Muskelrelaxans Papaverin .
Wirkmechanismus
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
3-[3-(2,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-6-methyl-1-propylquinolin-4-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23N3O4/c1-5-10-26-13-18(21(27)17-11-14(2)6-9-19(17)26)23-24-22(25-30-23)16-8-7-15(28-3)12-20(16)29-4/h6-9,11-13H,5,10H2,1-4H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GNGDYAFLWKJHGC-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C=C(C(=O)C2=C1C=CC(=C2)C)C3=NC(=NO3)C4=C(C=C(C=C4)OC)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23N3O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
405.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![1-(3-chloro-4-methylphenyl)-3-phenyltetrahydro-1H-thieno[3,4-d]imidazol-2(3H)-one 5,5-dioxide](/img/structure/B2359689.png)




![N-(4-chlorophenyl)-3-(3,4-dimethylphenyl)sulfonyltriazolo[1,5-a]quinazolin-5-amine](/img/structure/B2359694.png)
![3,4-dimethoxy-N-(2-(4-nitrophenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide](/img/structure/B2359696.png)
![3-fluoro-N-[3-(6-pyrrolidin-1-ylpyridazin-3-yl)phenyl]benzenesulfonamide](/img/structure/B2359698.png)

![N-[[3-(Oxolan-2-ylmethoxymethyl)phenyl]methyl]but-2-ynamide](/img/structure/B2359701.png)
![1-(4-fluorophenyl)-3-methyl-1H-thieno[2,3-c]pyrazole-5-carboxylic acid](/img/structure/B2359704.png)
![6-[4-(4-tert-butylbenzoyl)piperazin-1-yl]-1,3-dimethylpyrimidine-2,4(1H,3H)-dione](/img/structure/B2359705.png)
![N-(4-cyanooxan-4-yl)-1-[(4-methylphenyl)methyl]-5-oxopyrrolidine-3-carboxamide](/img/structure/B2359707.png)

